molecular formula C19H19F3N2O3S B11239745 N-(2,4-difluorophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide

N-(2,4-difluorophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B11239745
M. Wt: 412.4 g/mol
InChI Key: FBWHKIKRQFPKOI-UHFFFAOYSA-N
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Description

N-(2,4-DIFLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE is a synthetic organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIFLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperidine ring, followed by the introduction of the difluorophenyl and fluorophenyl groups through various chemical reactions. Common reagents used in these reactions include halogenating agents, sulfonyl chlorides, and amides. The reaction conditions may vary, but they generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and advanced purification techniques. The process is optimized to ensure high yield and purity of the final product. Industrial production methods may also incorporate green chemistry principles to minimize environmental impact and enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIFLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

N-(2,4-DIFLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-DIFLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide
  • N-[2-(4-{[(2,4-Difluorophenyl)carbamoyl]sulfamoyl}phenyl)ethyl]-2,5-difluorobenzamide

Uniqueness

N-(2,4-DIFLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE is unique due to its specific combination of difluorophenyl and fluorophenyl groups, which impart distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, and suitability for various applications.

This detailed article provides a comprehensive overview of N-(2,4-DIFLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H19F3N2O3S

Molecular Weight

412.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-3-carboxamide

InChI

InChI=1S/C19H19F3N2O3S/c20-15-5-3-13(4-6-15)12-28(26,27)24-9-1-2-14(11-24)19(25)23-18-8-7-16(21)10-17(18)22/h3-8,10,14H,1-2,9,11-12H2,(H,23,25)

InChI Key

FBWHKIKRQFPKOI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)F)C(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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